6-Cyclohexyl-5-nitropyrimidin-4-amine
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Overview
Description
6-Cyclohexyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of a cyclohexyl group. One common method involves the reaction of 4-aminopyrimidine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The nitration step can be achieved using nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Reduction: 6-Cyclohexyl-5-aminopyrimidin-4-amine.
Oxidation: 6-Cyclohexyl-5-nitropyrimidin-4-oxide.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Cyclohexyl-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-5-nitropyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclohexyl group provides hydrophobic interactions that enhance the binding affinity of the compound to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-nitropyrimidin-4-amine: Similar structure but with a chloro group instead of a cyclohexyl group.
6-Ethyl-5-nitropyrimidin-4-amine: Contains an ethyl group instead of a cyclohexyl group.
6-Phenyl-5-nitropyrimidin-4-amine: Contains a phenyl group instead of a cyclohexyl group
Uniqueness
6-Cyclohexyl-5-nitropyrimidin-4-amine is unique due to the presence of the cyclohexyl group, which imparts specific hydrophobic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
CAS No. |
62652-88-4 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-cyclohexyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13) |
InChI Key |
NDMSQFDOCYPUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=NC=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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